molecular formula C6H11NO3 B042369 allysine CAS No. 6665-12-9

allysine

Cat. No.: B042369
CAS No.: 6665-12-9
M. Wt: 145.16 g/mol
InChI Key: GFXYTQPNNXGICT-UHFFFAOYSA-N
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Description

Allysine, also known as 2-aminoadipate semialdehyde, is a derivative of lysine that features a formyl group in place of the terminal amine. It is produced by the aerobic oxidation of lysine residues by the enzyme lysyl oxidase. This transformation is an example of a post-translational modification. This compound plays a crucial role in the production of elastin and collagen, which are essential components of connective tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allysine is synthesized from lysine through the action of the enzyme lysyl oxidase. This enzyme catalyzes the oxidation of the ε-amino group of lysine to form this compound. The reaction typically occurs under aerobic conditions and involves the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the enzymatic oxidation of lysine using lysyl oxidase. The process is carried out in bioreactors under controlled conditions to ensure optimal enzyme activity and product yield. The reaction mixture is then purified to isolate this compound, which can be further processed for various applications .

Chemical Reactions Analysis

Types of Reactions: Allysine undergoes several types of chemical reactions, including oxidation, reduction, and condensation reactions. One of the most significant reactions is its involvement in the cross-linking of collagen and elastin. This compound reacts with hydroxylysine to form intermolecular cross-links, which are crucial for the structural integrity of connective tissues .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions involving this compound include cross-linked collagen and elastin, which are essential for the mechanical properties of connective tissues. Additionally, this compound can form fluorescent derivatives when reacted with specific reagents, which are useful for analytical purposes .

Mechanism of Action

Allysine exerts its effects primarily through its role in the cross-linking of collagen and elastin. The enzyme lysyl oxidase catalyzes the oxidation of lysine to this compound, which then reacts with hydroxylysine residues to form stable cross-links. These cross-links provide tensile strength and elasticity to connective tissues. The molecular targets of this compound include lysine and hydroxylysine residues in collagen and elastin .

Comparison with Similar Compounds

Biological Activity

Allysine, a derivative of lysine, is an important compound in biological systems, particularly in the context of protein modification and oxidative stress. This article discusses the biological activity of this compound, its formation, and its implications in various physiological and pathological processes.

Chemical Structure and Formation

This compound is characterized by its aldehyde functional group attached to the lysine side chain. It can be formed through oxidative deamination of lysine residues, primarily mediated by lysyl oxidases (LOXs) in the extracellular matrix (ECM). The reaction pathway involves the conversion of lysine to this compound, which can further undergo spontaneous reactions leading to cross-linking with other amino acids or proteins.

Biological Significance

This compound plays a critical role in several biological processes:

  • Cross-linking in Collagen : this compound is significant in the formation of cross-links in collagen and elastin, which are crucial for maintaining the structural integrity of tissues. The cross-linking process initiated by LOXs contributes to the stability of the ECM .
  • Markers of Oxidative Stress : this compound has been identified as a marker for oxidative damage in proteins. Its accumulation is associated with aging and various diseases, including diabetes. Studies have shown that levels of this compound increase significantly with age and are further elevated in diabetic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Aging and Diabetes : Research indicates that this compound levels increase with age in human lens proteins, suggesting ongoing oxidative deamination processes. In diabetic patients, this compound levels were found to be significantly higher compared to non-diabetic individuals, indicating a link between diabetes and enhanced oxidative stress .
  • Protein Carbonylation : this compound has been implicated as a product of protein carbonylation due to glyco-oxidative damage. In a study involving human serum albumin (HSA), this compound was formed under conditions mimicking oxidative stress induced by glucose, demonstrating its role as a marker for glycation and oxidative damage .
  • Lysyl Oxidase Activity : A novel assay developed to measure LOX activity has shown that biotin-hydrazide can label this compound residues formed during LOX catalysis. This method allows for the detection of LOX activity in situ, enhancing our understanding of how this compound contributes to ECM remodeling and disease processes .

Data Table: Summary of Research Findings on this compound

StudyFocusKey Findings
Fan et al. (2008)Aging Lens ProteinsIncreased levels of this compound with age; higher in diabetic patients .
Estévez et al. (2021)Glyco-Oxidative DamageThis compound as a marker for oxidative damage in HSA under glycation conditions .
Nature Communications (2021)LOX ActivityDevelopment of an assay to detect this compound residues linked to LOX activity .

Properties

IUPAC Name

2-amino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXYTQPNNXGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862802
Record name Allysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1962-83-0
Record name Allysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1962-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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